molecular formula C26H29N7O3 B11039565 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)urea

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)urea

Cat. No.: B11039565
M. Wt: 487.6 g/mol
InChI Key: AAVWSWKZLQPJST-UHFFFAOYSA-N
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Description

N-([(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}METHYLENE)-N’-(4-METHOXYPHENYL)UREA is a complex organic compound with a unique structure that combines pyrimidine, indole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}METHYLENE)-N’-(4-METHOXYPHENYL)UREA typically involves multiple steps, starting with the preparation of the pyrimidine and indole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-([(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}METHYLENE)-N’-(4-METHOXYPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-([(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}METHYLENE)-N’-(4-METHOXYPHENYL)UREA has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-([(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}METHYLENE)-N’-(4-METHOXYPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}METHYLENE)-N’-(4-METHOXYPHENYL)UREA is unique due to its combination of pyrimidine, indole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H29N7O3

Molecular Weight

487.6 g/mol

IUPAC Name

1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C26H29N7O3/c1-16-13-17(2)30-25(29-16)32-24(33-26(34)31-19-5-7-20(35-3)8-6-19)27-12-11-18-15-28-23-10-9-21(36-4)14-22(18)23/h5-10,13-15,28H,11-12H2,1-4H3,(H3,27,29,30,31,32,33,34)

InChI Key

AAVWSWKZLQPJST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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